molecular formula C9H8FN B056645 5-Fluoro-1-methylindole CAS No. 116176-92-2

5-Fluoro-1-methylindole

Cat. No. B056645
M. Wt: 149.16 g/mol
InChI Key: RDZSNJCMRDNQNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-1-methylindole and related compounds involves multi-step chemical reactions that are designed to introduce the fluorine atom at the 5-position of the indole ring. For instance, 5-Fluoroindole was prepared from m-fluorotoluene in a 4-step reaction with an overall yield of 46%. This process exemplifies the complexity and efficiency of synthesizing fluorinated indoles, which are key intermediates for further derivatization into various biologically active compounds (Hoffmann, Ikan, & Galun, 1965).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methylindole is characterized by the presence of a fluorine atom at the 5-position of the indole ring, which significantly influences its electronic properties. Studies involving rotationally resolved spectroscopy of 5-fluoroindole have provided detailed insights into the electronic ground state and the lowest excited singlet state (S1) of the molecule, identifying the character of the excited state as L(b) (Brand et al., 2012).

Chemical Reactions and Properties

5-Fluoro-1-methylindole undergoes various chemical reactions that are typical of indoles, with the fluorine atom imparting distinct reactivity patterns. For example, the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles demonstrates the compound's capacity to engage in biologically relevant transformations, leading to compounds with significant antibacterial and antifungal potency (Deswal et al., 2020).

Scientific Research Applications

  • Synthesis of Fluorinated Indoles : 5-Fluoroindole has been synthesized from m-fluorotoluene and transformed into corresponding tryptophanes, showing its utility in synthetic organic chemistry (Hoffmann, Ikan, & Galun, 1965).

  • Electrochemical Charge Storage Materials : A high-performance poly(5-fluoroindole) has been developed as a charge storage material with superior specific capacitance and cycling stability, indicating its potential in the field of electrochemical energy storage (Wang et al., 2019).

  • Antibacterial Properties : 5-Methylindole, a derivative of indole, has demonstrated direct antibacterial effects against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus, suggesting its potential in developing new antibacterial agents or adjuvants (Li, Sun, Fu, & Chen, 2022).

  • Bacterial Growth Inhibition : Fluoroindoles, including 5-Fluoroindole, have shown inhibitory effects on the growth of Pseudomonas putida, with certain resistant strains exhibiting abnormalities in the regulation of trp genes (Maurer & Crawford, 1971).

  • Fluorescence Studies in Proteins : Studies on the fluorescence decay of 5-Fluorotryptophan in proteins suggest that fluorine substitution affects the electron transfer quenching process, providing insights into the fluorescence properties of tryptophan in proteins (Liu et al., 2005).

  • Progesterone Receptor Modulators : Fluoro-substituted oxindole derivatives have been investigated for their potential as progesterone receptor modulators, which could be used in various female healthcare applications (Fensome et al., 2008).

  • Antimicrobial Activity : Synthesized 5-Fluoro-1H-indole-2,3-dione-triazoles have exhibited significant antimicrobial activity, demonstrating their potential in pharmacological applications (Deswal et al., 2020).

  • Inflammatory Pain Management : The compound 5-fluoro-2-oxindole has shown promising results in inhibiting inflammatory pain, suggesting its application in pain management (Redondo, Riego, & Pol, 2020).

Safety And Hazards

The safety data sheet for 5-Fluoro-3-methylindole, a similar compound, suggests that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, protective clothing, eye protection, and to wash thoroughly after handling .

Future Directions

Indole derivatives, including 5-Fluoro-1-methylindole, have shown potential in applications targeting bacterial virulence . Their antibiofilm and antivirulence properties make them promising candidates for future research . Moreover, the synthesis of indole derivatives in water holds great potential to produce libraries of such compounds in water .

properties

IUPAC Name

5-fluoro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZSNJCMRDNQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406453
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methylindole

CAS RN

116176-92-2
Record name 5-fluoro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried, nitrogen purged, 3 neck, 50 mL round bottom flask, 1.00 g (7.40 mmol) of 5-fluoroindole in 10 mL of dry dimethylformamide is reacted with 0.335 g (8.88 mmol) of 60% sodium hydride dispersed in mineral oil at room temperature for 4 h. 0.553 mL (8.88 mmol) of iodomethane is added and the reaction is allowed to stir at room temperature overnight, 15 h. The reaction is quenched with 50 mL of water, extracted 3×50 mL of ethyl acetate, dried (MgSO4), and concentrated. The crude product is purified by chromatography using hexanes:ethyl acetate as a solvent system to obtain 1.00 g of the title compound, 91% yield. MS, ES+218.2 (M+1); 1H NMR (DMSO-d6) δ 7.428-7.366 (m, 1H); 7.293-7.262 (m, 1H); 6.988-6.937 (m, 1H); 6.384-6.376 (m, 1H); 3.766 (s, 3H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.553 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Setoguchi, S Iimura, Y Sugimoto, Y Yoneda… - Bioorganic & medicinal …, 2012 - Elsevier
For the purpose of obtaining orally potent VLA-4 inhibitors, we have carried out structural modification of the (N′-phenylureido)phenyl group in compound 1, where the group was …
Number of citations: 11 www.sciencedirect.com
U Tilstam - Organic Process Research & Development, 2012 - ACS Publications
… With 3 equiv of DMC, however, we did observe a 96% conversion and could isolate the product 5-fluoro-1-methylindole (18) in 84% yield (Table 3, entry 7, Scheme 4). Under identical …
Number of citations: 23 pubs.acs.org
T Harada, Y Ueda, T Iwai, M Sawamura - Chemical Communications, 2018 - pubs.rsc.org
… 5-Fluoro-1-methylindole, an electron-rich heteroaryl fluoride, served as a suitable substrate (3g). In the reaction between 4-chloro-4′-fluorobiphenyl and 1 equiv. of 2a at 120 C, the C–…
Number of citations: 53 pubs.rsc.org
S Zhang, Y Han, J He, Y Zhang - The Journal of Organic …, 2018 - ACS Publications
Without the addition of any additives and production of any small molecules, C3-borylated indoles and transfer hydrogenated indolines have been simultaneously achieved by a B(C 6 F …
Number of citations: 45 pubs.acs.org
EV Nosova, GN Lipunova, VN Charushin… - Journal of Fluorine …, 2018 - Elsevier
Fluorine-containing indoles: Synthesis and biological activity - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 43 www.sciencedirect.com
M Lehr - Journal of medicinal chemistry, 1997 - ACS Publications
3-Acylindole-2-carboxylic acid derivatives were prepared and evaluated for their ability to inhibit the cytosolic phospholipase A 2 of intact bovine platelets. To define the structural …
Number of citations: 47 pubs.acs.org
EJ Bang, J Ra, HY Choi, HM Ko - Asian Journal of Organic …, 2022 - Wiley Online Library
… Compound 5 c was synthesized according to general procedure C using 5-fluoro-1-methylindole 1 c (30.0 mg, 0.20 mmol) as a yellow solid in 75% yield (54.0 mg, 0.15 mmol). R f =0.5 (…
Number of citations: 2 onlinelibrary.wiley.com
Y Tian, L Zheng, Y Chen, Y Li, M Wang, W Fu, Z Li - Catalysts, 2023 - mdpi.com
… Some disubstituted indoles, such as 6-chloro-5-fluoro-1-methylindole, did not work well in the reaction system (10). Meanwhile, the effect of various N-protecting groups of the starting …
Number of citations: 0 www.mdpi.com
M Guravaiah, T Sruthi, VD Jadhav, R Doddipalla… - Sustainable Chemistry …, 2023 - Elsevier
Organic compounds possessing N-acyl α-cyanoamine function shows numerous pharmaceutical and medicinal properties, however, their synthesis require multiple steps. This article …
Number of citations: 0 www.sciencedirect.com
L Bai, L Jiao - Chem, 2023 - cell.com
… However, 1-naphthyl fluoride, o-methoxyfluorobenzene, and 5-fluoro-1-methylindole were proved incompatible substrates for this defluoroborylation reaction, as poor yields were …
Number of citations: 2 www.cell.com

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